

Application Notes & Protocols: BG-104 Extract for Laboratory Research

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: BG 104
CAS No.: 135669-45-3
Cat. No.: B1177418

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Introduction

BG-104 is a proprietary investigational extract derived from a combination of Chinese herbs. It has demonstrated significant superoxide scavenging and anti-inflammatory activities in preclinical studies.[1] These properties suggest its potential therapeutic application in conditions associated with oxidative stress and inflammation, such as Behçet's disease, Sjögren's syndrome, and certain hematological malignancies.[1] This document provides detailed protocols for the preparation and laboratory use of BG-104 extract for research purposes.

Data Presentation

Table 1: General Characteristics of BG-104 Extract

Parameter	Description
Source	Proprietary blend of Chinese herbs
Appearance	Fine, dark brown powder
Solubility	Soluble in 70% ethanol, DMSO; partially soluble in water
Key Bioactivities	Antioxidant, Anti-inflammatory
Storage	-20°C, desiccated, protected from light

Table 2: Recommended Solvent Systems for Extraction and Fractionation

Solvent	Polarity	Purpose
n-Hexane	Non-polar	Initial wash to remove lipids and non-polar compounds
Ethyl Acetate	Intermediate polarity	Extraction of semi-polar compounds
70% Ethanol	Polar	Primary extraction of a broad range of bioactive compounds[2]
Methanol	Polar	Used for further fractionation or in analytical procedures
Water	High polarity	Aqueous extraction for specific applications[3]

Experimental Protocols

Protocol 1: Preparation of Crude BG-104 Extract

This protocol describes a standard maceration procedure for obtaining a crude extract of BG-104 from the raw herbal blend.[4][5]

Materials:

- BG-104 raw herbal blend (powdered)
- 70% (v/v) Ethanol in deionized water
- Glass container with a tight-fitting lid
- Orbital shaker
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator
- Lyophilizer (freeze-dryer)

Procedure:

- Weigh 100 g of the powdered BG-104 raw herbal blend and place it into a 2 L glass container.
- Add 1 L of 70% ethanol to the container, ensuring the entire powder is submerged.
- Seal the container and place it on an orbital shaker at room temperature (25°C).
- Macerate for 72 hours with continuous agitation.
- After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
- Collect the filtrate (the extract) and concentrate it under reduced pressure using a rotary evaporator at 40°C until the ethanol is removed.
- The remaining aqueous solution should be transferred to a suitable container and freeze-dried using a lyophilizer to obtain a powdered crude extract.
- Store the lyophilized BG-104 extract at -20°C in a desiccated and light-protected environment.

Protocol 2: Solvent Partitioning for Fractionation of BG-104 Extract

This protocol is for separating the crude extract into fractions of differing polarities.^[6]

Materials:

- BG-104 crude extract
- n-Hexane
- Ethyl acetate
- Deionized water
- Separatory funnel (2 L)
- Rotary evaporator

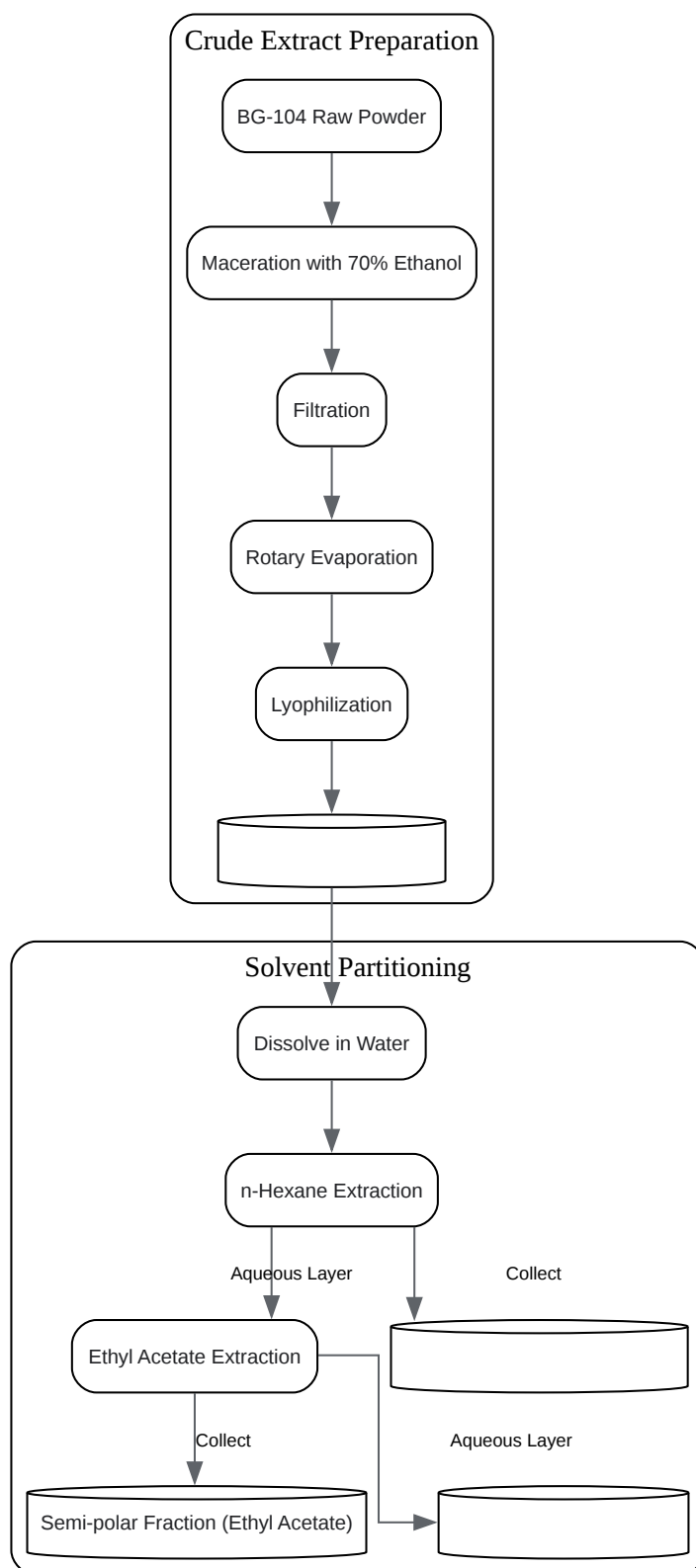
Procedure:

- Dissolve 10 g of the crude BG-104 extract in 500 mL of deionized water.
- Transfer the aqueous solution to a 2 L separatory funnel.
- Add 500 mL of n-hexane to the separatory funnel.
- Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.
- Allow the layers to separate completely.
- Collect the upper n-hexane layer (non-polar fraction).
- Repeat the n-hexane extraction two more times with 500 mL of fresh n-hexane each time. Pool the n-hexane fractions.
- To the remaining aqueous layer, add 500 mL of ethyl acetate and repeat the extraction process as described in steps 4-6. Collect the upper ethyl acetate layer (semi-polar fraction).

- Repeat the ethyl acetate extraction two more times. Pool the ethyl acetate fractions.
- The remaining aqueous layer constitutes the polar fraction.
- Concentrate each of the pooled fractions (n-hexane, ethyl acetate, and aqueous) separately using a rotary evaporator to obtain the dried fractions.
- Store the fractions at -20°C.

Mandatory Visualizations

Experimental Workflow: Preparation and Fractionation of BG-104 Extract



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Caption: Workflow for BG-104 extract preparation and fractionation.

Signaling Pathway: Nrf2-Keap1 Antioxidant Response

BG-104, with its antioxidant properties, is hypothesized to modulate the Nrf2-Keap1 pathway, a key regulator of cellular antioxidant responses.[7][8]

Caption: BG-104's proposed modulation of the Nrf2-Keap1 pathway.

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